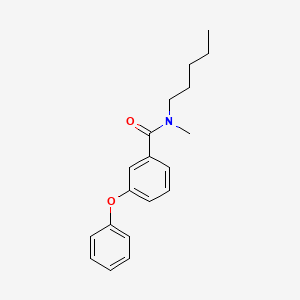

Benzamide, N-methyl-N-pentyl-3-phenoxy-

Description

BenchChem offers high-quality Benzamide, N-methyl-N-pentyl-3-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-methyl-N-pentyl-3-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

149589-42-4 |

|---|---|

Molecular Formula |

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-methyl-N-pentyl-3-phenoxybenzamide |

InChI |

InChI=1S/C19H23NO2/c1-3-4-8-14-20(2)19(21)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,3-4,8,14H2,1-2H3 |

InChI Key |

WPKKDUBBBXTBDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

"characterization of novel N-substituted benzamides"

Topic: Characterization of Novel N-Substituted Benzamides: Structural Validation & Functional Profiling Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1]

Executive Summary

N-substituted benzamides represent a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including dopamine D2 antagonists (e.g., sulpiride), histone deacetylase (HDAC) inhibitors (e.g., entinostat), and prokinetic agents.[1] The derivatization of the amide nitrogen and the phenyl ring allows for precise tuning of lipophilicity, metabolic stability, and receptor affinity.[1]

This technical guide provides a rigorous framework for the characterization of novel N-substituted benzamides. Unlike generic organic analysis, this protocol emphasizes the specific spectroscopic signatures of the benzamide scaffold (rotameric behavior, amide bond anisotropy) and the critical physicochemical parameters required for downstream biological validation.[1]

Part 1: Structural Elucidation (The Fingerprint)[1]

The primary challenge in characterizing N-substituted benzamides lies in distinguishing the amide conformers and validating the integrity of the amide bond against hydrolysis or metabolic cleavage.

Spectroscopic Signatures[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[1] For N-substituted benzamides, specific attention must be paid to the amide proton and the impact of restricted rotation.

-

H NMR (Proton):

-

Amide -NH-: Typically appears as a broad singlet between 6.0 and 8.5 ppm (in DMSO-

or CDCl -

Rotamers: If the nitrogen is disubstituted (e.g., N-methyl-N-methoxy, or "Weinreb" amides), restricted rotation around the C-N bond often leads to signal broadening or peak doubling at room temperature.[1] Variable Temperature (VT) NMR may be required to coalesce these peaks for accurate integration.[1]

-

Ortho-Effect: Substituents at the ortho position of the benzoyl ring often cause significant downfield shifts of the amide proton due to hydrogen bonding or steric desheilding.

-

-

C NMR (Carbon):

-

Carbonyl (C=O): The diagnostic peak appears in the 165–170 ppm range.

-

Aromatic Carbons: The ipso carbon (attached to the carbonyl) typically resonates around 133–138 ppm, distinct from other aromatic signals.[1]

-

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" of the amide functionality.

-

Amide I Band (C=O stretch): Strong absorption at 1630–1690 cm

.[1] This is the most intense and characteristic band. -

Amide II Band (N-H bend/C-N stretch): Found near 1510–1570 cm

(often absent in tertiary amides).[1] -

N-H Stretch: A sharp band at 3300–3500 cm

confirms the presence of a secondary amide.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is standard.[1]

-

Fragmentation: In ESI-MS/MS, N-substituted benzamides typically undergo

-cleavage , yielding a characteristic benzoyl cation ( -

McLafferty Rearrangement: If the N-alkyl chain has a

-hydrogen, a McLafferty rearrangement may occur, providing structural insight into the alkyl chain length.[1]

Visualization: Structural Characterization Workflow

Caption: Integrated workflow for the isolation and structural validation of novel N-substituted benzamides.

Part 2: Physicochemical & Purity Profiling

Before biological testing, the compound must meet strict physicochemical criteria.[1]

Purity Determination (HPLC)

Protocol: Reverse-phase HPLC (C18 column) is mandatory.[1]

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[1]

-

Detection: UV-Vis diode array (254 nm for the benzoyl chromophore).

-

Acceptance Criteria: Purity must exceed 95% by peak area integration for biological data to be considered valid.[1]

Lipophilicity (LogP)

Many benzamides target the Central Nervous System (CNS).[1] The partition coefficient (LogP) determines blood-brain barrier (BBB) permeability.

-

Target Range: A LogP of 2.0–3.5 is ideal for CNS-active benzamides (e.g., D2 antagonists).[1]

-

Method: Shake-flask method (n-octanol/water) or calculated via retention time on a calibrated C18 HPLC column.

Part 3: Functional Validation (Biological Context)

The characterization is incomplete without assessing biological function. N-substituted benzamides generally fall into two major pharmacological classes:

-

GPCR Antagonists (Dopamine D2/D3):

-

Mechanism:[1][2][3] The benzamide moiety mimics the endogenous neurotransmitter structure, blocking the receptor orthosteric site.[1]

-

Key Structural Feature: A basic nitrogen in the N-substituent (e.g., pyrrolidine or ethylenediamine) is often required for ionic interaction with the receptor's Aspartate residue.[1]

-

-

HDAC Inhibitors:

Visualization: Structure-Activity Relationship (SAR) Logic

Caption: SAR logic map for optimizing N-substituted benzamides for specific biological targets.

Part 4: Experimental Protocols

General Synthesis Protocol (Schotten-Baumann Conditions)

Use this protocol for robust generation of the benzamide library.

-

Reagents: Substituted benzoyl chloride (1.0 eq), Amine derivative (1.1 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the amine and triethylamine in dry DCM at 0°C under nitrogen.

-

Add benzoyl chloride dropwise over 15 minutes.[1]

-

Allow to warm to room temperature and stir for 4–12 hours (monitor by TLC).

-

-

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO

(to remove unreacted acid chloride/acid), and finally Brine.[1] -

Purification: Dry over MgSO

, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate).

Data Presentation Standard

When reporting characterization data, adhere to the following table format for clarity:

| Compound ID | Structure | Yield (%) | Mp (°C) | HRMS (m/z) | HPLC Purity |

| BZ-001 | N-benzyl-4-chlorobenzamide | 85 | 162-164 | 246.0680 | 98.2% |

| BZ-002 | N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 72 | Oil | 265.1910 | 96.5% |

References

-

National Institutes of Health (NIH). (1999).[1] Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides. Molecules. Retrieved from [Link][1]

-

SciSpace. (2020).[1] Design, Synthesis and Characterization of Some Novel benzamide derivatives. Retrieved from [Link]

-

Lehigh University. Chapter 13: Spectroscopy NMR, IR, MS. Retrieved from [Link]

Sources

Spectroscopic Analysis of Benzamide Derivatives: A Multi-Modal Characterization Guide

Executive Summary

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. The rigorous characterization of these compounds requires a multi-modal spectroscopic approach.[1] This guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) into a cohesive analytical workflow. It moves beyond basic spectral assignment to address specific challenges inherent to benzamides, such as restricted rotation around the C–N bond, solvent-dependent chemical shifts, and characteristic fragmentation pathways.

Integrated Analytical Workflow

The characterization of a benzamide derivative is not a linear checklist but a cyclical validation process. The following workflow illustrates the logical progression from crude synthesis to structural confirmation.

Figure 1: Logical decision tree for the spectroscopic validation of benzamide derivatives.

Infrared Spectroscopy (IR): The Functional Fingerprint

IR spectroscopy provides the first line of evidence for the formation of the amide bond. In benzamides, the resonance interaction between the nitrogen lone pair, the carbonyl, and the aromatic ring significantly influences vibrational frequencies.

Mechanistic Insight: The Amide Resonance

The amide bond has partial double-bond character (

Key Diagnostic Bands

| Vibration Mode | Frequency ( | Intensity | Structural Insight |

| Amide I ( | 1630 – 1680 | Strong | Lower frequency indicates higher conjugation or H-bonding.[2] |

| Amide II ( | 1590 – 1620 | Med-Strong | Mixed mode (N-H bend + C-N stretch). Diagnostic for |

| 3150 – 3400 | Medium | Primary: Doublet (sym/asym). Secondary: Singlet. Broadening indicates H-bonding. | |

| ~1400 | Medium | Confirms the amide linkage connectivity. |

Experimental Protocol: Solid State (KBr) vs. ATR

-

Recommendation: Use ATR (Attenuated Total Reflectance) for rapid screening. However, for publication-quality resolution of the N-H stretching region (critical for distinguishing primary vs. secondary amides), a KBr pellet is superior as it minimizes saturation effects common in ATR for strong carbonyl absorbers.

-

Self-Validation: If the Amide I band appears >1700

, suspect a non-conjugated carbonyl (e.g., ester impurity) or loss of the amide resonance due to steric inhibition of planarity.

Mass Spectrometry (MS): Fragmentation Logic

While the molecular ion (

Fragmentation Pathway

The primary fragmentation is the cleavage of the amide bond, driven by the stability of the resulting benzoyl cation (acylium ion).

Figure 2: Dominant fragmentation pathway for benzamide derivatives in Electron Impact (EI) or ESI-MS/MS.

Diagnostic Ions:

-

m/z 105: The benzoyl cation (

). This is often the base peak in unsubstituted benzamides. -

m/z 77: The phenyl cation (

), resulting from the loss of CO from the m/z 105 fragment.[3] -

McLafferty Rearrangement: Only observed if the N-substituent has a

-hydrogen (e.g., N-alkyl benzamides). This produces a characteristic peak at m/z 121 (benzoic acid radical cation equivalent).

NMR Spectroscopy: Conformational & Solvent Effects

NMR is the definitive tool for structural elucidation, but benzamides present specific challenges: Restricted Rotation and Solvent-Dependent Shifts .

Solvent Selection: DMSO- vs.

The choice of solvent is not trivial; it dictates the visibility of the amide proton.

| Solvent | Effect on Amide Proton ( | Mechanism | Recommendation |

| Broad, variable shift (6.0 - 8.0 ppm) | Intermolecular H-bonding is concentration-dependent. Exchange is fast. | Use for checking alkyl chain coupling. | |

| DMSO- | Sharp, downfield shift (8.0 - 9.5 ppm) | Solvent acts as H-bond acceptor, "locking" the NH proton. | Mandatory for confirming amide presence. |

Restricted Rotation (Rotamers)

Due to the partial double bond character of the C–N bond, rotation is restricted.

-

Observation: In N,N-disubstituted benzamides, you may see dual peaks for the substituent groups (e.g., two methyl singlets for N,N-dimethylbenzamide) at room temperature.

-

Validation: Perform Variable Temperature (VT) NMR. Coalescence of peaks at higher temperatures (>80°C) confirms rotamers rather than impurities.

Detailed Experimental Protocol: 1H NMR in DMSO-

To ensure publication-quality spectra with visible couplings to the NH proton:

-

Sample Prep: Dissolve 5–10 mg of benzamide derivative in 0.6 mL of DMSO-

(99.9% D). -

Water Removal: Ensure the solvent is dry; trace water (

~3.33 ppm) can catalyze proton exchange, broadening the NH signal. Use ampoules rather than old stock bottles. -

Acquisition:

-

Set relaxation delay (

) to -

Acquire at least 64 scans to resolve low-intensity aromatic satellites if needed.

-

-

Analysis:

-

Look for the NH doublet (if N-substituted with alkyl) or singlet (if N-aryl).

-

Coupling (

): In DMSO, the NH proton often couples to the

-

References

-

Abraham, R. J., et al. (2014). "1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent." Magnetic Resonance in Chemistry. Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard text for general IR/MS fragmentations).

-

Filo. (2026). "Mass Spectrometry Interpretation of Benzamide." Link

-

Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Impurities." Journal of Organic Chemistry. Link

-

Smith, B. C. (2020).[6] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Physicochemical Profiling & Optimization of 3-Phenoxy-Benzamide Analogues

A Technical Guide for PARP Inhibitor Development

Executive Summary

This technical guide provides a structural and physicochemical analysis of 3-phenoxy-benzamide (3-PB) and its analogues, a critical scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While early generation compounds like 3-aminobenzamide established the mechanism of PARP inhibition, the introduction of the phenoxy ether linkage in 3-PB represented a pivotal shift toward exploiting the hydrophobic pocket of the enzyme. This guide details the structure-activity relationships (SAR), physicochemical challenges (solubility vs. permeability), and experimental protocols required to optimize this scaffold for therapeutic use.

Molecular Architecture & Pharmacophore

The efficacy of 3-phenoxy-benzamide analogues stems from their ability to mimic nicotinamide (the headgroup of NAD+), the natural substrate of PARP enzymes.

1.1 The Pharmacophore Triad

To rationally design analogues, one must understand the three distinct regions of the scaffold:

-

The Anchor (Benzamide Core): The primary amide group (

) forms a critical hydrogen bond network with the PARP active site (specifically Gly863 and Glu988 in PARP1). This interaction is non-negotiable; removal or alkylation of the amide nitrogen abolishes activity. -

The Linker (Ether Bridge): The oxygen atom at the 3-position provides a flexible hinge. Unlike rigid biphenyls, the ether linkage allows the molecule to adopt a conformation that fits the "L-shaped" active site.

-

The Tail (Phenoxy Ring): This hydrophobic moiety extends into the adenine-ribose binding pocket. It provides bulk tolerance and increases binding affinity via

-stacking and Van der Waals interactions.

1.2 Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where 3-PB analogues displace NAD+, preventing the formation of Poly(ADP-ribose) chains and halting DNA repair.

Caption: Competitive inhibition pathway of 3-phenoxy-benzamide analogues disrupting NAD+ utilization and DNA repair signaling.

Key Physicochemical Parameters

Optimizing 3-PB analogues requires balancing potency with "drug-like" properties. The phenoxy group significantly alters the physicochemical profile compared to the hydrophilic 3-aminobenzamide.

2.1 Lipophilicity (LogP)[1]

-

3-Aminobenzamide: LogP

0.3 (Highly water-soluble, poor membrane permeability). -

3-Phenoxybenzamide: LogP

2.6 – 3.1.-

Implication: The addition of the phenoxy group increases lipophilicity by approximately 2.5 log units. This drastically improves passive diffusion across cell membranes but introduces solubility challenges.

-

Optimization: Analogues often introduce polar groups (e.g., morpholine, piperazine) on the phenoxy ring to lower LogP back to the ideal 1.5–2.5 range.

-

2.2 Aqueous Solubility

The 3-PB scaffold suffers from "brick dust" properties—high melting point and low water solubility due to strong intermolecular hydrogen bonding of the primary amide and

-

Strategy: Disrupt crystal packing by introducing ortho-substitutions or flexible polar tails on the phenoxy ring.

2.3 Topological Polar Surface Area (TPSA)

-

Target: < 90 Ų for BBB penetration (CNS indications); < 140 Ų for general systemic use.

-

3-PB Baseline: The amide contributes ~43 Ų and the ether oxygen ~9 Ų, totaling ~52 Ų. This leaves significant room for functionalization without exceeding TPSA limits for CNS permeability.

Structure-Activity Relationship (SAR) & Optimization

Recent studies (e.g., Virág & Szabó, 2002; Thallinger et al., 2021) highlight how subtle changes in the phenoxy ring dictate selectivity between PARP isoforms (e.g., PARP1 vs. PARP10).

| Feature | Modification | Effect on Activity/Property |

| Benzamide Core | 3-position (Meta) | Optimal. Mimics nicotinamide geometry. |

| 4-position (Para) | Inactive/Weak. Steric clash with active site roof. | |

| N-alkylation | Abolishes Activity. Loss of critical H-bonds (Glu988). | |

| Ether Linker | -O- (Ether) | Optimal. Provides necessary flexibility. |

| -NH- (Amine) | Retains Activity. Increases polarity but may reduce metabolic stability. | |

| Phenoxy Ring | 4'-Fluoro | Increases Potency. Blocks metabolic oxidation; enhances lipophilicity. |

| 4'-Carbamoyl | Selectivity Switch. Shifts selectivity toward PARP10/PARP2. | |

| 3'-Morpholine | Solubility Booster. Lowers LogP; improves oral bioavailability. |

Experimental Protocols for Property Determination

Protocol A: High-Throughput LogP Determination (HPLC Method)

Rationale: Traditional shake-flask methods are slow and consume large amounts of substance. This HPLC method correlates retention time (

Reagents:

-

Mobile Phase A: 20 mM MOPS buffer, pH 7.4 (mimics physiological pH).

-

Mobile Phase B: Methanol (HPLC grade).

-

Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Workflow:

-

Calibration: Inject 5 standards with known LogP values (e.g., Benzamide, Toluene, Naphthalene, Phenanthrene, Triphenylene).

-

Calculation: Plot LogP vs. Log(

), where -

Sample Run: Inject 3-PB analogues (10 µM in MeOH).

-

Derivation: Calculate LogP of analogues using the linear regression equation from step 2.

Protocol B: Kinetic Solubility Assay (Nephelometry)

Rationale: Determines the concentration at which a compound precipitates from solution, critical for early formulation.

Steps:

-

Prep: Prepare 10 mM stock solutions of analogues in DMSO.

-

Dilution: In a 96-well clear-bottom plate, add phosphate-buffered saline (PBS, pH 7.4) to wells.

-

Titration: Spatially titrate DMSO stock into PBS to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO < 2%).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Read: Measure light scattering (absorbance at 620 nm) or use a nephelometer.

-

Analysis: The inflection point where absorbance spikes relative to the baseline indicates the solubility limit.

Optimization Workflow Diagram

The following decision tree outlines the logical flow for optimizing a 3-PB hit into a lead candidate.

Caption: Iterative optimization cycle for balancing potency, lipophilicity, and solubility in benzamide analogues.

References

-

Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375–429. Link

-

Thallinger, B., et al. (2021).[2] Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10.[2] ChemistryOpen, 10(9), 939–947. Link

-

Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Journal of Medicinal Chemistry, 44(23), 3786–3794. Link

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Link

Sources

Technical Guide: Structural Elucidation of N-methyl-N-pentyl-3-phenoxybenzamide

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the structural elucidation of N-methyl-N-pentyl-3-phenoxybenzamide , a tertiary amide exhibiting distinct spectroscopic challenges. Unlike simple benzamides, this molecule presents two specific analytical hurdles: amide rotamerism (restricted rotation around the C-N bond) and complex aromatic coupling (due to the meta-phenoxy substitution).

This document serves as a rigorous procedural framework for researchers identifying this compound in synthetic reaction mixtures (e.g., as a pyrethroid metabolite analog) or pharmaceutical degradation studies. The elucidation strategy relies on a self-validating workflow: HRMS

Target Molecule Profile

-

IUPAC Name: N-methyl-N-pentyl-3-phenoxybenzamide

-

Molecular Formula:

-

Exact Mass: 297.1729 Da

-

Key Structural Features: Tertiary amide core, meta-substituted biaryl ether, asymmetric N-alkyl chains.

Elucidation Workflow Visualization

The following diagram outlines the logical dependency of the analytical experiments.

Figure 1: Step-wise analytical workflow ensuring structural confirmation through orthogonal data streams.

Phase 1: Mass Spectrometry (Molecular Formula)

Objective: Establish the elemental composition and degree of unsaturation.

Experimental Protocol

-

Method: LC-ESI-HRMS (Positive Mode).

-

Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation

The protonated molecular ion

-

Formula Calculation:

. -

Degree of Unsaturation (DBE):

.-

Accounting: 2 Benzene rings (8 DBE) + 1 Carbonyl (1 DBE) = 9. This perfectly matches the proposed structure.

-

Fragmentation Logic (MS/MS)

Fragmentation patterns in benzamides are predictable and serve as structural fingerprints.

-

-Cleavage: Loss of the amine fragment (

-

Fragment:

.

-

-

McLafferty Rearrangement: The pentyl chain allows for hydrogen transfer if the chain length is sufficient (C4+), though less dominant in amides than esters.

-

Phenoxy Loss: Cleavage of the ether linkage.

Figure 2: Primary fragmentation pathways expected in ESI-MS/MS.

Phase 2: Vibrational Spectroscopy (IR)

Objective: Confirm the tertiary amide and ether functionality.

-

Amide I Band (C=O): Tertiary amides typically absorb at 1630–1650 cm⁻¹ . This is lower than esters (1735 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl.

-

Ether Stretch (C-O-C): The diphenyl ether moiety will show a strong asymmetric stretch at 1230–1250 cm⁻¹ .

-

Absence of N-H: No bands in the 3300–3500 cm⁻¹ region, confirming the nitrogen is fully substituted (tertiary).

Phase 3: Nuclear Magnetic Resonance (The Core)

Objective: Map the carbon skeleton and prove connectivity.

Critical Technical Note: Amide Rotamerism

As a Senior Scientist, you must recognize that tertiary amides exhibit restricted rotation around the C(O)-N bond (partial double bond character).

-

Consequence: In

at room temperature (298 K), the N-methyl and N-pentyl groups are magnetically non-equivalent. They will appear as two sets of signals (cis/trans rotamers) in a ratio typically between 1:1 and 60:40, depending on sterics. -

Validation: To simplify the spectrum, run the sample in DMSO-d6 at 353 K (80°C) . The fast exchange will coalesce the signals into a single average set.

1H NMR Assignment (Simulated Data in )

| Position | Proton Count | Multiplicity | Shift ( | Assignment Logic |

| Aromatics | 9H | Multiplet | 6.90 – 7.50 | Overlap of benzoyl ring (4H) and phenoxy ring (5H). The proton ortho to CO and ortho to OPh (H-2) often appears as a distinct singlet/doublet around 7.5 ppm. |

| N-CH₃ | 3H | Two Singlets | 2.95 / 3.05 | Rotamers. Two peaks observed. Integration sums to 3H. |

| N-CH₂- | 2H | Two Triplets | 3.20 / 3.45 | Rotamers. The methylene adjacent to N is sensitive to the carbonyl anisotropy. |

| Alkyl Chain | 4H | Multiplet | 1.20 – 1.60 | Middle methylenes of the pentyl chain. |

| Terminal CH₃ | 3H | Triplet | 0.90 | Distal methyl group of the pentyl chain. |

2D NMR Strategy (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment to link the three fragments: the benzoyl ring, the N-methyl, and the N-pentyl.

-

Key Correlation 1: The N-Methyl protons (

3.0) will show a strong cross-peak to the Amide Carbonyl ( -

Key Correlation 2: The N-Methylene protons of the pentyl group (

3.3) will also correlate to the same Amide Carbonyl . -

Key Correlation 3: The aromatic protons H-2 and H-6 of the benzoyl ring will correlate to the Amide Carbonyl .

This "Three-Way Intersection" at the carbonyl carbon unequivocally proves the amide structure.

Figure 3: HMBC correlations proving the amide linkage. Arrows indicate proton-to-carbon connectivity.

References & Validation Sources

-

NIST Mass Spectrometry Data Center. N-Pentyl-N-methyl-benzamide Spectra. National Institute of Standards and Technology. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for IR/NMR interpretation rules).

-

Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. (Foundational text on Amide Rotamerism). [Link]

-

SDBS (Spectral Database for Organic Compounds). 3-Phenoxybenzoic acid derivatives. AIST Japan. [Link]

"exploratory screening of novel benzamide compounds"

A Technical Guide to Polypharmacological Profiling & Hit-to-Lead Optimization

Executive Summary

The benzamide moiety (Ph-CO-NH-) is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including Histone Deacetylases (HDACs), Dopamine D2 receptors, and PARP enzymes.[1] This guide outlines a rigorous, self-validating technical framework for the exploratory screening of novel benzamide libraries. Moving beyond serendipitous discovery, we define a rational workflow integrating high-throughput enzymatic assays, phenotypic profiling, and biophysical validation to isolate true leads from false positives.

The Benzamide Scaffold: Rational Design Principles

The versatility of the benzamide scaffold stems from its rigid planar structure, which facilitates

In the context of HDAC inhibition (a primary application for novel benzamides like Entinostat and Chidamide), the scaffold typically functions within a pharmacophore model comprising three distinct domains:

-

Cap Group: Interacts with the rim of the enzyme active site (surface recognition).

-

Linker: A hydrophobic spacer occupying the enzyme channel.

-

Zinc-Binding Group (ZBG): The benzamide moiety itself (often an o-amino benzamide) chelates the active site

ion.

Visualization: Benzamide Pharmacophore & SAR Logic

The following diagram illustrates the structural logic required to design a library capable of probing these specific interactions.

Caption: Structural logic for benzamide library design, highlighting the specific roles of substituents in target engagement (e.g., HDAC inhibition).

Primary Screening Workflows (HTS)

Exploratory screening requires a tiered approach to filter large libraries efficiently. We employ two parallel workflows: Enzymatic HTS (Target-based) and Phenotypic Screening (Cell-based).

Workflow A: Enzymatic HTS (Focus: HDAC Inhibition)

This protocol utilizes a fluorometric assay (e.g., Fluor-de-Lys) to detect deacetylase activity.[2] Benzamides, particularly o-amino analogs, are slow-binding inhibitors; therefore, pre-incubation is critical for accurate

Protocol: Fluorometric HDAC Activity Assay

-

Reagent Prep: Dilute HDAC isoform (e.g., HDAC1/3) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

). -

Library Transfer: Dispense 50 nL of benzamide compounds (10 mM DMSO stock) into 384-well black low-binding plates using an acoustic liquid handler (e.g., Echo 550).

-

Enzyme Addition: Add 10

L of diluted enzyme. Crucial Step: Incubate for 30 minutes at 25°C to allow conformational adaptation of the enzyme to the benzamide scaffold. -

Substrate Initiation: Add 10

L of fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). -

Reaction: Incubate for 30–60 minutes at 37°C.

-

Termination/Development: Add 20

L of Developer solution (containing Trypsin and Trichostatin A) to stop the reaction and release the fluorophore. -

Readout: Measure fluorescence (

) on a multimode plate reader.

Workflow B: Phenotypic Screening (Antimicrobial/Cytotoxicity)

For broader exploratory screening (e.g., identifying novel antimicrobial benzamides), a Whole-Cell Growth Inhibition assay is required.

Protocol: Microdilution Alamar Blue Assay

-

Inoculum: Prepare bacterial suspension (E. coli or S. aureus) adjusted to

CFU/mL in Mueller-Hinton Broth. -

Compound Plating: Serial dilute benzamide derivatives in 96-well plates (final conc. range 0.5 – 128

g/mL). -

Incubation: Add 100

L inoculum to wells. Incubate at 37°C for 18–24 hours. -

Detection: Add 20

L Alamar Blue (Resazurin). Incubate for 2–4 hours. -

Quantification: Viable cells reduce Resazurin (Blue) to Resorufin (Pink). Measure absorbance at 570 nm (ref 600 nm).

Hit Validation & Orthogonal Assays

High-throughput screens are prone to false positives (e.g., aggregators, PAINS). A "hit" in the primary screen is not a lead until validated by an orthogonal biophysical method.

The Validation Cascade

-

Dose-Response Confirmation: Re-test hits in triplicate to generate robust

curves. Discard compounds with steep Hill slopes (> 2.0), often indicative of non-specific aggregation. -

Thermal Shift Assay (TSA/DSF): Measures the shift in protein melting temperature (

) upon ligand binding. -

Counter-Screening: Test against unrelated enzymes (e.g., Trypsin) to rule out promiscuous inhibition.

Quantitative Data Summary: Expected Benchmarks

| Parameter | Benzamide Lead Criteria | Rationale |

| Enzymatic | < 100 nM | Potency required for therapeutic window. |

| Cellular | < 1 - 5 | Accounts for membrane permeability. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | Ensures molecular weight is utilized efficiently. |

| Solubility | > 50 | Critical for assay reliability and bioavailability. |

| Selectivity | > 10-fold vs. isoforms | Reduces off-target toxicity (e.g., HDAC1 vs HDAC6). |

Integrated Screening Workflow Diagram

The following flowchart visualizes the complete decision matrix, from library selection to lead declaration.

Caption: Step-by-step screening cascade ensuring only biophysically validated and potent benzamide hits progress to lead optimization.

Scientific Integrity & Troubleshooting

-

Zinc Chelation Artifacts: Benzamides can strip metal ions from metalloenzymes. Always include a control with excess

or use a non-metalloenzyme counter-screen to verify the mechanism is competitive inhibition, not metal stripping. -

Fluorescence Interference: Benzamides are aromatic and can be autofluorescent. Run a "compound only" control (no enzyme) to subtract background fluorescence.

-

Solvent Effects: Keep DMSO concentration < 1% (v/v) in all assays. Benzamides have limited solubility; precipitation will cause false negatives (scattering light) or false positives (aggregates).

References

-

Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. ResearchGate. Retrieved from [Link]

-

Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Synthesis Strategies for Phenoxybenzamide Scaffolds: A Technical Guide

Executive Summary

Phenoxybenzamides represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents ranging from antimalarials (e.g., Plasmodium falciparum inhibitors) to kinase inhibitors (e.g., VEGFR-2, PARP10). Their synthesis presents a classic chemoselectivity challenge: the construction of two distinct linkages—the diaryl ether and the benzamide bond.[1]

This guide analyzes the two primary synthetic architectures: the Ether-First (Linear) approach and the Amide-First (Convergent) approach.[2] We provide optimized protocols, mechanistic insights into Copper-catalyzed cross-couplings, and decision matrices for process chemists.

Part 1: Strategic Retrosynthesis & Decision Matrix

The synthesis of phenoxybenzamides hinges on the order of bond formation. The choice between Route A (Ether-First) and Route B (Amide-First) is dictated by the availability of starting materials and the point of diversity required for SAR (Structure-Activity Relationship) studies.[2]

Decision Matrix: Route Selection

| Feature | Route A: Ether-First | Route B: Amide-First |

| Primary Bond Formed | Diaryl Ether (Ullmann/SNAr) | Amide (Acylation) |

| Starting Materials | Halobenzoic acids + Phenols | Phenoxybenzoic acids + Amines |

| Library Suitability | Fixed Amine, Variable Ether | Fixed Ether, Variable Amine |

| Key Challenge | Copper removal; harsh conditions | Availability of phenoxy-acids |

| Ideal For | Scale-up of single API | High-throughput library generation |

Retrosynthetic Logic (Graphviz Diagram)

Figure 1: Retrosynthetic analysis showing the bifurcation between Ether-First and Amide-First strategies.[1][2]

Part 2: The Ether-First Approach (Ullmann Coupling)[2]

This route is preferred when the amide moiety is sensitive to the harsh conditions of ether formation (high heat, strong base) or when synthesizing a specific core for diverse amide derivatization later.

Mechanistic Insight: The Catalytic Cycle

Classical Ullmann condensation requires stoichiometric copper and temperatures >200°C. Modern variations employ ligands (e.g., amino acids, diamines) to stabilize the Cu(I) species, allowing reaction at 80–110°C. The mechanism involves an oxidative addition of the aryl halide to a Cu(I)-phenoxide complex, followed by reductive elimination.

Protocol 1: Ligand-Promoted Ullmann Ether Synthesis

Objective: Synthesis of 2-phenoxybenzoic acid from 2-chlorobenzoic acid.[1][2] Scope: Tolerates electron-rich phenols; electron-deficient aryl halides react faster.[1][2]

Reagents:

-

Substrate: 2-Chlorobenzoic acid (1.0 equiv)[2]

-

Coupling Partner: Phenol (1.2 equiv)[2]

-

Catalyst: CuI (10 mol%)[2]

-

Base: K₂CO₃ (2.0 equiv)[2]

-

Solvent: DMF or DMSO (Anhydrous)[2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube, combine 2-chlorobenzoic acid (10 mmol), phenol (12 mmol), K₂CO₃ (20 mmol), and CuI (190 mg, 1 mmol).

-

Degassing: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which causes homocoupling of phenols.

-

Solvation: Add anhydrous DMF (20 mL) via syringe.

-

Reaction: Seal the tube and heat to 110°C for 12–16 hours. Monitor by TLC/LCMS.[1]

-

Checkpoint: The reaction mixture should turn from green/blue to a dark brown suspension.

-

-

Workup (Critical for Cu removal):

-

Purification: Recrystallization from Ethanol/Water is usually sufficient for benzoic acid derivatives.[1]

Self-Validating Check:

-

1H NMR: Look for the disappearance of the characteristic downfield shift of the proton ortho to the chlorine and the appearance of the phenoxy signal.

-

Mass Balance: Yields should typically range from 75–90%.[1] Lower yields suggest incomplete deprotonation (check K₂CO₃ quality) or catalyst poisoning.

Part 3: The Amide-First Approach (Late-Stage Diversification)[1][2]

For medicinal chemistry libraries, it is often more efficient to purchase or synthesize a bulk quantity of the phenoxybenzoic acid core and then couple it to a variety of amines.[1]

Protocol 2: High-Efficiency Amide Coupling (HATU Method)

Objective: Coupling of 2-phenoxybenzoic acid with a functionalized amine.[1][2] Why HATU? Unlike carbodiimides (EDC/DCC), HATU minimizes racemization (if chiral amines are used) and drives the reaction to completion rapidly, even with sterically hindered anilines.

Reagents:

-

Acid: 2-Phenoxybenzoic acid (1.0 equiv)[2]

-

Amine: Functionalized aniline or aliphatic amine (1.1 equiv)[2]

-

Coupling Agent: HATU (1.2 equiv)[2]

-

Base: DIPEA (Hunig's Base) (3.0 equiv)[2]

Step-by-Step Methodology:

-

Activation: Dissolve 2-phenoxybenzoic acid (1.0 mmol) in dry DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Reagent Addition: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes at RT.

-

Observation: The solution often turns yellow/orange, indicating active ester formation (O-At).

-

-

Coupling: Add the amine (1.1 mmol). Stir at RT for 2–4 hours.[1]

-

Quench: Dilute with saturated NaHCO₃ (removes unreacted acid) and extract with EtOAc.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Alternative: Acid Chloride Method (Scale-Up) For >10g scale, HATU is expensive.[2] Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then react with the amine.[4]

-

Caution: Ensure complete removal of SOCl₂ (azeotrope with toluene) before adding the amine to prevent formation of sulfinylamine byproducts.

Part 4: Emerging Methodologies (PhIO Oxidation)

Recent literature (e.g., Molecules 2024, 29, 6048) describes a metal-free approach to synthesize 2-(4-hydroxyphenoxy)benzamides directly from 2-aryloxybenzamides via hypervalent iodine oxidation.[2] This is valuable for accessing hydroxylated metabolites or precursors for further functionalization.[1]

Reaction Scheme: Substrate + PhIO (2.0 equiv) -> [TFA, RT] -> Hydroxylated Product

This method avoids the need for protecting groups on the phenol during the initial ether synthesis.[1]

Part 5: Quantitative Comparison of Methods

| Parameter | Ullmann (Cu-Catalyzed) | SNAr (Nucleophilic Subst.)[2] | Chan-Lam Coupling |

| Bond Formed | Aryl-O-Aryl | Aryl-O-Aryl | Aryl-O-Aryl |

| Substrates | Aryl Halide + Phenol | Fluoronitrobenzene + Phenol | Boronic Acid + Phenol |

| Conditions | Base, Heat (80-120°C) | Base, Heat (60-100°C) | Cu(OAc)₂, Air, RT |

| Scope | Broad; tolerates most groups | Limited to electron-deficient rings (e.g., o-NO₂, p-CN) | Mild; good for sensitive substrates |

| Avg.[1][2] Yield | 70-90% | 85-95% | 40-70% |

| Green Metric | Moderate (Cu waste) | Good (Atom economy) | Excellent (RT, air) |

References

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Source: Semantic Scholar / PMC.[1] URL:[Link][2]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Source: MDPI Molecules, 2024. URL:[Link][2][5][6]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Source: MDPI Catalysts, 2020. URL:[Link][2]

-

Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Source: Journal of Medicinal Chemistry, 2013. URL:[Link]

-

Amide Bond Formation: Beyond the Myth of Coupling Reagents. Source: Chemical Society Reviews (via Luxembourg Bio). URL:[Link]

Sources

- 1. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 2. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Lab Reporter [fishersci.se]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

"understanding the structure-activity relationship (SAR) of benzamides"

A Technical Guide to Structure-Activity Relationships (SAR) and Optimization

Executive Summary

The benzamide moiety (

This guide dissects the benzamide SAR into two distinct mechanistic pathways: GPCR modulation (where the benzamide acts as a conformational lock) and Metalloenzyme inhibition (where the benzamide acts as a chelator).

Part 1: The Pharmacophore Anatomy

To understand benzamide SAR, one must deconstruct the molecule into three functional zones. The electronic and steric interplay between these zones dictates the molecule's trajectory toward either a CNS target or an oncological target.

The Core Scaffold Visualization

The following diagram illustrates the modular nature of the benzamide scaffold.

Figure 1: Deconstruction of the benzamide pharmacophore. Note the critical interaction between the ortho-substituent and the amide hydrogen, which planarizes the system.

The "Ortho-Methoxy" Effect (The Conformational Lock)

In many bioactive benzamides (e.g., Sulpiride , Remoxipride ), an ortho-methoxy group is critical. It forms an intramolecular hydrogen bond with the amide nitrogen proton.

-

Mechanism: This interaction creates a stable, planar 6-membered "pseudo-ring."

-

SAR Consequence: This reduces the entropic penalty of binding by locking the pharmacophore into a bioactive conformation before it even enters the receptor pocket. Removing this group often results in a >100-fold loss of affinity for

receptors.

Part 2: Therapeutic Case Studies & Divergent SAR

Pathway A: CNS Agents (Dopamine Antagonists)

Representative Drugs: Sulpiride, Amisulpride, Metoclopramide.

In this context, the benzamide is a scaffold that positions a basic amine to interact with the receptor's aspartate residue.

-

The Anchor (Aromatic Ring): Usually requires an electron-donating group (EDG) like

or -

The Linker: The amide carbonyl accepts a hydrogen bond from a serine residue (Ser193 in

), while the NH acts as a donor. -

The Side Chain (The Warhead): This is almost invariably a basic amine (pyrrolidine, piperidine, or diethylamine).

-

Critical Interaction: The protonated nitrogen forms a salt bridge with Asp3.32 (Asp114) deep in the transmembrane bundle.

-

Pathway B: Epigenetic Modulators (HDAC Inhibitors)

Representative Drugs: Entinostat (MS-275), Mocetinostat.[2]

Here, the SAR flips. The benzamide is no longer just a scaffold; it becomes the Zinc Binding Group (ZBG) .

-

The ZBG: An ortho-amino group is essential here (2-aminobenzamide).

-

Mechanism: The amide carbonyl oxygen and the ortho-aniline nitrogen chelate the

ion at the bottom of the HDAC catalytic tunnel. -

Selectivity: Unlike hydroxamic acids (which are pan-HDAC inhibitors), benzamides are often selective for Class I HDACs (1, 2, and 3) because they access a unique "foot pocket" adjacent to the zinc ion that only exists in Class I isoforms.

Comparative Data: CNS vs. Oncology Benzamides

| Feature | CNS Benzamide (e.g., Sulpiride) | HDAC Benzamide (e.g., Entinostat) |

| Primary Target | Dopamine | Histone Deacetylase (Enzyme) |

| Key Structural Feature | Ortho-methoxy (Conformational Lock) | Ortho-amino (Zinc Chelation) |

| Side Chain Role | Ionic Bond (Salt Bridge to Aspartate) | Surface Recognition ("Cap" Group) |

| Binding Mode | Orthosteric / Allosteric | Chelation + Internal Cavity |

| Physicochemical Profile | High LogP (BBB Penetration required) | Moderate LogP (Nuclear target) |

Part 3: Experimental Protocols

Synthetic Workflow: Amide Coupling for Benzamides

Objective: Synthesize a 2-methoxy-N-substituted benzamide (CNS scaffold) avoiding racemization of the chiral side chain.

Reagents:

-

Substituted Benzoic Acid (1.0 eq)

-

Chiral Amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF under

atmosphere. Add DIPEA and stir for 5 minutes. -

Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at

to form the activated ester (O-At ester). Note: HATU is preferred over EDC/HOBt for sterically hindered ortho-substituted benzoic acids. -

Amine Addition: Add the chiral amine dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.

-

Monitoring: Check reaction progress via LC-MS (looking for

peak). -

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid), water, and brine. Dry over -

Purification: Flash column chromatography (usually DCM/MeOH gradient).

Protocol Validation (Self-Check)

-

If yield is low: The ortho-substituent may be sterically hindering the attack. Switch to the acid chloride method (SOCl2 reflux) if the functional groups allow.

-

If racemization occurs: Ensure the temperature remains at

during the activation phase and use DIPEA rather than stronger bases like TEA.

Part 4: SAR Optimization Workflow

The following decision tree guides the optimization of a benzamide hit.

Figure 2: Strategic decision tree for optimizing benzamide leads based on target class.

References

-

Structure-Activity Relationships of Benzamide Antipsychotics Source: Journal of Medicinal Chemistry URL:[Link] Context: Detailed analysis of the D2/5-HT pharmacophore and the role of the basic side chain.

-

Discovery of Entinostat (MS-275): A Benzamide HDAC Inhibitor Source: National Institutes of Health (PMC) / Science URL:[Link] Context: Explains the 2-aminobenzamide zinc-binding mechanism and Class I selectivity.

-

Intramolecular Hydrogen Bonding in Benzamides (The Ortho-Effect) Source: MDPI Molecules / Journal of Physical Chemistry URL:[Link] Context: Quantum mechanical analysis of the hydrogen bond lock that planarizes the benzamide system.

-

Amide Bond Formation: Beyond the Basics Source: Chemical Reviews / NIH URL:[Link] Context: Authoritative review on coupling reagents (HATU vs EDC) and preventing racemization.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-methyl-N-pentyl-3-phenoxy-benzamide

Executive Summary

This application note details a validated protocol for the quantification of N-methyl-N-pentyl-3-phenoxy-benzamide (referred to herein as NMPPB ) in biological matrices and formulation samples. Given the structural similarity of NMPPB to bioactive benzamides and synthetic cannabinoid precursors, precise quantification requires high specificity to distinguish it from potential structural isomers and metabolic degradation products (e.g., 3-phenoxybenzoic acid).[1]

This guide utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1] We prioritize a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects common in lipophilic amide analysis.

Chemical Context & Analytical Strategy

The Analyte

-

Chemical Name: N-methyl-N-pentyl-3-phenoxy-benzamide[1][2][3][4]

-

Molecular Formula: C

H -

Predicted MW: ~297.4 g/mol [1]

-

Physicochemical Profile: High lipophilicity (LogP > 4.0 predicted) due to the pentyl chain and diphenyl ether moiety.[1]

Strategic Method Design

Why LC-MS/MS? While GC-MS is often used for volatile amides, NMPPB's high boiling point and potential for thermal degradation make LC-MS/MS the superior choice for trace-level quantification.[1]

Column Selection Logic:

A standard C18 column is sufficient for retention; however, we recommend a Phenyl-Hexyl stationary phase .[1] The

Ionization Mode:

Positive Electrospray Ionization (ESI+) is selected.[1] The amide nitrogen, while not strongly basic, readily protonates to form

Experimental Protocol

Materials & Reagents[1]

-

Standard: N-methyl-N-pentyl-3-phenoxy-benzamide (>98% purity).[1]

-

Internal Standard (IS): N-methyl-N-pentyl-3-phenoxy-benzamide-d5 (deuterated pentyl chain) or generic analog like Diazepam-d5 if specific IS is unavailable.[1]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) often leaves phospholipids that suppress ionization.[1] LLE using MTBE provides a cleaner extract for this lipophilic target.[1]

Protocol Steps:

-

Aliquot: Transfer 100

L of plasma/sample into a 1.5 mL Eppendorf tube. -

Spike IS: Add 10

L of Internal Standard working solution (100 ng/mL). -

Buffer: Add 50

L of 0.1 M Ammonium Acetate (pH 9.0) to ensure the amide remains neutral for extraction.[1] -

Extract: Add 500

L of MTBE . -

Agitate: Vortex for 5 minutes at high speed; Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer: Pipette 400

L of the upper organic layer into a clean glass vial. -

Dry: Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100

L of Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8

m) or equivalent.[1] -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Vol: 2

L.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 40 | Initial Hold |

| 0.50 | 40 | Start Gradient |

| 3.50 | 95 | Elution of Lipophilic Analyte |

| 4.50 | 95 | Wash |

| 4.60 | 40 | Re-equilibration |

| 6.00 | 40 | End Run |

Mass Spectrometry (Triple Quad):

-

Source: ESI Positive.[1]

-

Capillary Voltage: 3500 V.

-

Gas Temp: 300°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| NMPPB | 298.2 | 197.1 | 25 | Quantifier (Benzoyl cleavage) |

| NMPPB | 298.2 | 71.1 | 40 | Qualifier (Pentyl fragment) |

| IS (d5) | 303.2 | 197.1 | 25 | Internal Standard |

Method Logic & Workflow Visualization[1]

The following diagram illustrates the decision matrix for sample preparation and the analytical workflow.

Figure 1: Analytical Workflow emphasizing the selection of Liquid-Liquid Extraction (LLE) for lipophilic benzamide recovery.

Fragmentation Mechanism (Mechanistic Insight)

Understanding the fragmentation is critical for troubleshooting interferences.[1] The primary transition (

Figure 2: Proposed fragmentation pathway for NMPPB under ESI+ conditions.

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated against bioanalytical standards (e.g., FDA/EMA guidelines).[1]

| Parameter | Acceptance Criteria | Notes |

| Linearity | Range: 0.5 ng/mL – 1000 ng/mL | |

| Accuracy | 85-115% | At LLOQ: 80-120% |

| Precision (CV) | < 15% | Intra- and Inter-day |

| Recovery | > 70% | Consistent across concentration range |

| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution |

Troubleshooting & Optimization

-

Peak Tailing: If observed, increase the column temperature to 45°C or add 5mM Ammonium Formate to the aqueous mobile phase to reduce secondary interactions with residual silanols.[1]

-

Carryover: Due to the lipophilic pentyl chain, NMPPB may stick to injector ports.[1] Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .[1]

-

Isobaric Interferences: If the 197.1 fragment shows high background, switch to the secondary transition (298.2 -> 105.0, benzoyl cation) or optimize the gradient to separate isomers.[1]

References

-

Agilent Technologies. (2007).[1][5] Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.[1] Retrieved from

-

National Institutes of Health (NIH). (2012).[1] A rapid LC-MS/MS method for the quantitation of a series of benzonaphthyridine derivatives: application to in vivo pharmacokinetic and lipophilicity studies. PubMed.[1] Retrieved from [Link]

-

Czech Society for Mass Spectrometry. (2024).[1] Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry.[1][6] Retrieved from [Link]

-

Semantic Scholar. (2013).[1] Lipophilic benzamide and anilide derivatives as high-performance liquid chromatography internal standards.[1] Retrieved from (Note: Generalized citation for benzamide method principles).

Sources

Application Note: Developing In Vitro Assays for Novel Psychoactive Compounds (NPS)

Strategic Overview: The NPS Screening Cascade

The rapid emergence of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, cathinones, and opioids—outpaces traditional forensic library updates. Developing robust in vitro assays is not merely about detection; it is about functionally characterizing the pharmacological profile (potency, efficacy, and toxicity) of unknown structures.

This guide moves beyond basic binding assays to functional phenotyping. We utilize a "Self-Validating" Screening Cascade , ensuring that every data point is cross-verified by orthogonal controls before progressing.

The NPS Assessment Workflow

The following diagram illustrates the logical flow from compound receipt to functional classification.

Figure 1: The NPS Screening Cascade. A logic-gated workflow directing compounds to specific assay modules based on structural class (e.g., indoles to GPCRs, phenethylamines to transporters).

Module A: GPCR Functional Assays (Cannabinoids, Opioids, Psychedelics)

Target Classes: Synthetic Cannabinoids (CB1/CB2), Synthetic Opioids (µ-OR), Psychedelics (5-HT2A).

Scientific Rationale

Mere binding affinity (

Protocol A1: G-Protein Activation (cAMP Inhibition)

Primary readout for Gi/o-coupled receptors (CB1, µ-OR).

Principle: Agonist activation of Gi/o inhibits Forskolin-induced cAMP production. We quantify this drop using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Materials:

-

Cells: CHO-K1 or HEK293 stably expressing human CB1, CB2, or µ-OR.

-

Reagents: Forskolin (10 µM), IBMX (PDE inhibitor), cAMP detection kit (e.g., LANCE or HTRF).

-

Reference Agonist: CP55,940 (Cannabinoid) or DAMGO (Opioid).

Step-by-Step Protocol:

-

Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

-

Compound Prep: Prepare 10-point serial dilutions of NPS in stimulation buffer containing 10 µM Forskolin .

-

Critical Step: Ensure DMSO concentration < 0.5% to prevent non-specific cell lysis.

-

-

Stimulation: Add 5 µL of compound/Forskolin mix to cells. Incubate for 30 min at RT.

-

Detection: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).

-

Incubation: Incubate 1 hour in the dark.

-

Read: Measure TR-FRET (Excitation: 320nm; Emission: 615nm/665nm).

Self-Validation Criteria:

-

Z-Factor: Must be > 0.5.

-

Forskolin Window: The signal ratio between "Cells + Buffer" (Basal) and "Cells + Forskolin" must be > 3-fold.

-

Reference Standard: The

of the reference standard must fall within 3x of the historical mean.

Protocol A2: Beta-Arrestin Recruitment

Secondary readout for toxicity and tolerance potential.

Principle: Uses Enzyme Fragment Complementation (EFC). The receptor is tagged with a small enzyme fragment (ProLink™), and Beta-arrestin is tagged with the large fragment (EA). Recruitment restores enzyme activity, generating chemiluminescence.

Step-by-Step Protocol:

-

Seeding: Plate PathHunter® (DiscoverX) cells expressing target receptor (e.g., 5-HT2A) in 384-well plates (5,000 cells/well).

-

Incubation: 24-48 hours for adherence.

-

Agonist Addition: Add 5 µL of 5x concentrated NPS. Incubate 90 min at 37°C/5% CO2.

-

Detection: Add 12 µL of detection reagent (Cell lysis + Substrate).

-

Development: Incubate 60 min at RT in the dark.

-

Read: Measure Chemiluminescence (0.1s integration).

Module B: Monoamine Transporter Assays (Cathinones & Stimulants)

Target Classes: Synthetic Cathinones ("Bath Salts"), Amphetamine derivatives.[1] Targets: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).[1]

Scientific Rationale

Cathinones act as either Blockers (cocaine-like) or Substrate Releasers (amphetamine-like).[1][2] Distinguishing these mechanisms is vital for predicting abuse potential and neurotoxicity. We use a radioligand uptake inhibition assay as the "Gold Standard" for potency (

Protocol B1: Radioligand Uptake Inhibition

Materials:

-

Cells: HEK293 stably expressing human DAT, NET, or SERT.

-

Radioligands:

-Dopamine, -

Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Step-by-Step Protocol:

-

Preparation: Wash cells (grown in 96-well plates) twice with warm KRH buffer.

-

Pre-incubation: Add NPS (various concentrations) and incubate for 10 min at RT.

-

Control: Use Cocaine (10 µM) as a block control (defines 0% uptake).

-

-

Uptake Initiation: Add

-Neurotransmitter (final conc. 20 nM). -

Active Transport: Incubate for 5-10 min at RT.

-

Critical Step: Keep time short to measure initial velocity and prevent equilibrium, which distorts kinetic data.

-

-

Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

-

Lysis & Counting: Lyse cells with 1% SDS/NaOH. Add scintillant and count CPM (Counts Per Minute).

Data Analysis:

Calculate % Inhibition:

Module C: Metabolic Stability (Liver Microsomes)[3][4]

Rationale: NPS are often designed to bypass metabolism or, conversely, may produce toxic metabolites.[3] Assessing half-life (

Protocol C1: Microsomal Stability Assay

Materials:

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Cofactor: NADPH regenerating system.

-

Analysis: LC-MS/MS.

Step-by-Step Protocol:

-

Reaction Mix: Prepare 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

-

Pre-warming: Pre-incubate microsomes and NPS (1 µM final) at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately dispense into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Centrifugation: 4,000 rpm for 20 min.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.

Visualization of Signaling Pathways: Understanding the specific pathway activation is critical for the GPCR module.

Figure 2: Divergent GPCR Signaling. NPS may preferentially activate the G-protein pathway (therapeutic/psychoactive) or the Beta-arrestin pathway (tolerance/toxic), a phenomenon known as biased agonism.

Data Summary & Interpretation

Quantitative Metrics Table:

| Parameter | Definition | Critical Threshold (Pass/Fail) |

| Concentration for 50% effect. | < 10 µM (Active); > 10 µM (Inactive) | |

| Maximum efficacy relative to standard. | > 120% indicates "Super-agonist" (High Risk) | |

| Z-Factor | Assay robustness metric. | > 0.5 required for screening campaigns |

| Bias Factor | Ratio of G-protein to Arrestin activity. | Log(Bias) > 0 indicates functional selectivity |

| Intrinsic Clearance (Metabolism). | High clearance suggests short duration/high dosing |

Authoritative Conclusion: Developing assays for NPS requires a shift from "detection" to "functional profiling." By combining Gi/Gq functional assays with Beta-arrestin recruitment and Transporter uptake kinetics , researchers can predict the physiological risks of novel compounds before they become widespread public health threats.

References

-

In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. (2022).[4]

-

Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology. (2020).

-

Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. (2023).

-

Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology. (2023).

-

Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs. UNODC. (2009).

Sources

Pharmacological Profiling of New Chemical Entities: From Hit Identification to IND Submission

Abstract

The pharmacological profiling of New Chemical Entities (NCEs) is not merely a box-checking exercise for regulatory compliance; it is the navigational chart for drug safety and efficacy. This guide moves beyond standard IC50 generation to explore the kinetic and functional dimensions of pharmacology. We integrate primary target validation with tiered secondary pharmacology screening (off-target profiling) and early ADME-Tox markers, providing a self-validating framework to de-risk candidates before they reach costly in vivo stages.

Module 1: Primary Pharmacology – Beyond Equilibrium

The Core Directive: Affinity (

Traditional drug discovery relies heavily on equilibrium metrics (

Protocol A: Kinetic Binding Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine association (

Rationale: A compound with a slow off-rate (long residence time) may maintain efficacy even when systemic clearance lowers plasma concentration, allowing for lower dosing and improved safety margins.

Materials

-

Instrument: Biacore 8K or Sierra SPR-32.

-

Sensor Chip: CM5 (Carboxymethylated dextran) for amine coupling.

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

-

Ligand: Purified Target Protein (>90% purity).

-

Analyte: NCE (diluted in running buffer + 1-5% DMSO).

Step-by-Step Methodology

-

Ligand Immobilization (Amine Coupling):

-

Activate surface with EDC/NHS (1:1) for 7 minutes.

-

Inject Target Protein (10-50 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.5) to reach ~2000-4000 RU (Response Units).

-

Critical Step: Aim for low density if measuring kinetics to minimize mass transport limitations.

-

Block remaining esters with 1 M Ethanolamine (pH 8.5).

-

-

Conditioning:

-

Inject running buffer for 5-10 cycles to stabilize the baseline.

-

-

Kinetic Titration (Single Cycle or Multi-Cycle):

-

Prepare a 5-point dilution series of the NCE (e.g., 0.1 nM to 100 nM).

-

Injection: Inject analyte for 120s (Association) followed by running buffer for 600s (Dissociation).

-

Self-Validation: Include a reference channel (unmodified surface) to subtract bulk refractive index changes and non-specific binding.

-

-

Regeneration (If Multi-Cycle):

-

Use mild conditions (e.g., 10 mM Glycine-HCl pH 2.5) to remove bound analyte without denaturing the protein.

-

-

Data Analysis:

-

Fit data to a 1:1 Langmuir binding model.

-

Criteria:

value should be < 10% of -

Calculate Residence Time:

.

-

Module 2: Secondary Pharmacology – The "Safety Net"

The Core Directive: Unintended binding drives attrition. Use a tiered approach to filter "dirty" compounds early.[1]

Secondary pharmacology screens (often called "Safety Panels") test NCEs against a broad range of off-targets (GPCRs, Ion Channels, Enzymes) known to cause clinical adverse drug reactions (ADRs).

The Tiered Strategy

-

Tier 1 (Hit-to-Lead): Focus on critical safety nodes (hERG, 5-HT2B, CYP450s).

-

Tier 2 (Lead Optimization): The "Safety-44" or "Safety-77" panel (Bowes et al., 2012).[2]

-

Tier 3 (Candidate Selection): Full mechanistic profiling (Functional assays for hits identified in Tier 2).

Visualization: The Profiling Workflow

The following diagram illustrates the decision logic from Hit ID to Candidate Selection.

Figure 1: Tiered Pharmacological Profiling Workflow. A gate-keeping strategy ensures resources are not wasted on compounds with fatal safety flaws.

Module 3: Critical Safety Protocols

Two assays represent the "Gatekeepers" of drug development: hERG (cardiotoxicity) and CYP450 (Metabolic stability/DDI).

Protocol B: Automated Patch Clamp for hERG Inhibition

Objective: Assess risk of QT prolongation (Torsades de Pointes). Standard: ICH S7B Guidelines.

Materials

-

System: QPatch or Patchliner (Automated Patch Clamp).

-

Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

-

Solutions:

-

Extracellular: Tyrode’s Solution.

-

Intracellular:[3] High

internal solution.

-

Step-by-Step Methodology

-

Cell Preparation:

-

Harvest cells at 70-80% confluence using Detachin (avoid Trypsin to preserve channel integrity).

-

Resuspend in serum-free medium and place in the instrument cell hotel.

-

-

Seal Formation:

-

Dispense cells into the microfluidic chip.

-

Apply suction to achieve Giga-ohm seals (

). -

Establish whole-cell configuration via suction pulses.

-

-

Voltage Protocol:

-

Hold potential at -80 mV.

-

Depolarize: +40 mV for 500ms (opens channels).

-

Repolarize: -50 mV for 500ms (elicits tail current – this is the metric).

-

-

Compound Application:

-

Record baseline current (Vehicle control).

-

Apply NCE at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 mins per concentration for equilibrium.

-

Positive Control: Apply E-4031 (known hERG blocker) at the end to define 100% block.

-

-

Data Calculation:

-

Measure peak tail current amplitude.

-

Calculate % Inhibition:

. -

Flag:

or

-

Data Presentation & Interpretation[2][3][4][5][6][7][8]

Quantitative Summary Table

When reporting profiling data, use a structured format to allow rapid "Go/No-Go" decisions.

| Parameter | Assay Type | Metric | "Green Flag" Criteria | "Red Flag" Criteria |

| Primary Target | SPR / Radioligand | |||

| Residence Time | SPR Kinetics | |||

| hERG Liability | Patch Clamp | |||

| CYP Inhibition | Fluorescent/LC-MS | |||

| Selectivity | Safety-44 Panel | Hit Rate | Promiscuous binding (>5 hits) |

Interpreting "Hits" in Safety Panels

A "hit" in a binding assay (e.g., >50% inhibition at 10 µM) does not automatically kill a compound. You must determine the functional consequence.

Logic Flow for Hit De-risking:

-

Binding Hit:

nM at Muscarinic M1. -

Functional Follow-up: Run Calcium Flux or cAMP assay.

-

Antagonist? Potential for cognitive side effects (dry mouth, memory).

-

Agonist? Potential for cholinergic syndrome.

-

Silent Binder? No functional effect (less concerning, but potential for competition).

-

-

Safety Margin Calculation:

. A margin >30-100x is generally acceptable.

Visualization: The Safety Decision Tree

This diagram guides the interpretation of off-target hits.

Figure 2: Decision Logic for Secondary Pharmacology Hits. Not all binding events translate to clinical risk; functional characterization is required.

References

-

ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. Food and Drug Administration (FDA).[4] Available at: [Link]

-

ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Food and Drug Administration (FDA). Available at: [Link]

-

Bowes, J., et al. (2012).[2][5] Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

-

Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Available at: [Link]

-

FDA Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. Food and Drug Administration (FDA). Available at: [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com [app.scientist.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]

- 5. certara.com [certara.com]

Application Note: Receptor Binding Affinity Studies for N-methyl-N-pentyl-3-phenoxy-benzamide

Introduction & Compound Analysis

N-methyl-N-pentyl-3-phenoxy-benzamide represents a class of highly lipophilic ligands often investigated for their affinity to the 18 kDa Translocator Protein (TSPO) (formerly Peripheral Benzodiazepine Receptor, PBR) or specific G-Protein Coupled Receptors (GPCRs) such as Alpha-adrenergic or Cannabinoid receptors.

Given the structural pharmacophore—a benzamide core substituted with a bulky phenoxy group and a dialkyl amine tail—this compound exhibits high hydrophobicity (Predicted LogP > 4.5). This physical property presents specific challenges in binding assays, notably non-specific binding (NSB) to plastics and filtration media, and aqueous insolubility .

This guide outlines a rigorous Radioligand Competition Binding Protocol optimized for such lipophilic entities, using TSPO as the model target system due to the high structural concordance of this ligand with known TSPO binders like PK11195 and DAA1106.

Key Mechanistic Insights

-

Mechanism: Competitive displacement of a high-affinity radioligand (

). -

Critical Variable: The "N-pentyl" chain increases membrane partitioning, requiring the use of Polyethyleneimine (PEI) to neutralize filter charges and prevent false positives.

Experimental Workflow (Visualized)

The following diagram illustrates the critical path for the binding assay, highlighting the specific interventions required for lipophilic benzamides.

Caption: Workflow for radioligand competition assay. Red node indicates the critical PEI pre-soak step to mitigate lipophilic ligand adsorption.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | N-methyl-N-pentyl-3-phenoxy-benzamide | Ligand of interest. |

| Radioligand | Reference ligand for TSPO sites. | |

| Non-Specific Ligand | PK11195 (Unlabeled, 10 µM) | Defines Non-Specific Binding (NSB). |

| Tissue Source | Rat Kidney or Heart Mitochondria | Rich source of TSPO. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Physiological pH maintenance. |

| Filter Pre-soak | 0.3% - 0.5% Polyethyleneimine (PEI) | Blocks non-specific binding to glass fibers. |

| Filters | Whatman GF/B or GF/C | Glass fiber filters for membrane retention. |

| Scintillant | EcoScint or Ultima Gold | For liquid scintillation counting. |

Detailed Protocol

Phase 1: Membrane Preparation (Mitochondrial Enrichment)

Rationale: TSPO is localized on the Outer Mitochondrial Membrane (OMM). Crude homogenates may have high background noise.

-

Dissection: Rapidly dissect rat kidney or heart on ice.

-

Homogenization: Mince tissue and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose (to preserve mitochondria) using a Teflon-glass homogenizer.

-

Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Discard pellet.

-

Centrifugation 2: Centrifuge supernatant at 20,000 x g for 20 min at 4°C. The pellet contains the mitochondrial fraction.

-

Resuspension: Resuspend the pellet in 50 mM Tris-HCl buffer (without sucrose). Repeat centrifugation (Wash step).

-

Storage: Resuspend final pellet in buffer to ~2-5 mg protein/mL. Aliquot and store at -80°C.

Phase 2: Competition Binding Assay

Rationale: To determine the affinity (

Step 1: Plate Setup (96-well format)

-

Total Binding (TB): Buffer + Membranes +

(1 nM). -

Non-Specific Binding (NSB): Buffer + Membranes +

+ Unlabeled PK11195 (10 µM). -

Test Wells: Buffer + Membranes +

+ Test Compound (

Step 2: Incubation

-

Add 50 µL of Test Compound (diluted in buffer; max DMSO 1%).

-

Add 50 µL of

(Final concentration ~1 nM, near its -

Initiate reaction by adding 100 µL of Membrane suspension (~10-20 µg protein/well).

-

Incubate for 90 minutes at 4°C (or 25°C, depending on desired kinetics; 4°C reduces degradation).

Step 3: Filtration (The Critical Step)

-

Pre-soak: Soak GF/B filters in 0.5% PEI for at least 60 minutes prior to harvesting. Note: This prevents the lipophilic "pentyl" tail of your compound from sticking to the filter, which would artificially lower the calculated affinity.

-

Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer). Rapidly filter the reaction mix.

-

Wash: Wash filters 3 times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

Step 4: Detection

-

Transfer filters to scintillation vials or add cocktail to filter plates.

-

Equilibrate for 6 hours (to extract radioligand from filter).

-

Count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis & Interpretation

Calculation of and

-

Normalize Data: Convert CPM to % Specific Binding:

-

Curve Fitting: Plot Log[Concentration] vs. % Binding. Fit using a non-linear regression (One-site competition model) in software like GraphPad Prism.

-